1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Description
The compound is a complex organic molecule with several functional groups, including a sulfonyl group, a spiro[isobenzofuran-1,4’-piperidin] group, and a 2,3-dihydrobenzo[b][1,4]dioxin group .
Molecular Structure Analysis
The molecular structure of similar compounds is often planar with a slight kink, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Scientific Research Applications
Sigma Ligands and Selectivity
1'-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is associated with research focusing on sigma ligands, particularly those with subnanomolar affinity and preference for the sigma 2 binding site. Studies have explored the synthesis and evaluation of spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives, demonstrating that the structural modifications in these compounds can significantly influence their sigma 1 and sigma 2 affinity and selectivity. The research highlights the importance of the N-substituent and the introduction of substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system for achieving high affinity and selectivity towards sigma 2 binding sites (Moltzen, Perregaard, & Meier, 1995).
Diuretic and Antihypertensive Properties
The compound has also been studied for its diuretic and antihypertensive properties. Research on N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] reported marked, species-specific diuretic and antihypertensive activity in rats, indicating potential therapeutic applications in managing blood pressure and fluid balance (Klioze & Novick, 1978).
Potential Central Nervous System Agents
Further studies have synthesized and evaluated spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. These compounds have been prompted by the recognition of specific moieties common to certain antidepressants, exploring their synthesis and potential for inhibition of tetrabenazine-induced ptosis, indicating a possible role in CNS-related therapeutic interventions (Bauer et al., 1976).
properties
IUPAC Name |
1'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-19-15-3-1-2-4-16(15)20(27-19)7-9-21(10-8-20)28(23,24)14-5-6-17-18(13-14)26-12-11-25-17/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBSDUDTJBRBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one |
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